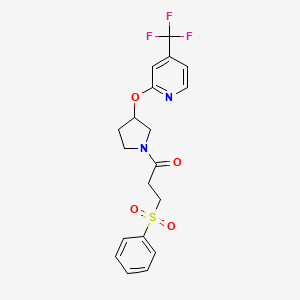

3-(Phenylsulfonyl)-1-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)propan-1-one

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

3-(benzenesulfonyl)-1-[3-[4-(trifluoromethyl)pyridin-2-yl]oxypyrrolidin-1-yl]propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19F3N2O4S/c20-19(21,22)14-6-9-23-17(12-14)28-15-7-10-24(13-15)18(25)8-11-29(26,27)16-4-2-1-3-5-16/h1-6,9,12,15H,7-8,10-11,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEDFIOPBNXUDQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=NC=CC(=C2)C(F)(F)F)C(=O)CCS(=O)(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19F3N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

The compound 3-(Phenylsulfonyl)-1-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)propan-1-one , often referred to as compound X , is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of compound X is , with a molecular weight of approximately 396.44 g/mol. The structure includes a phenylsulfonyl group, a pyridine moiety, and a pyrrolidine ring, which are key to its biological activity.

Research indicates that compound X may interact with various biological targets, primarily through the inhibition of specific enzymes and receptors. Notably, it has been shown to modulate pathways involved in inflammation and neuroprotection.

Key Mechanisms:

- Inhibition of Protein Kinase Activity : Studies suggest that compound X can inhibit protein kinases, which play critical roles in cell signaling pathways related to inflammation and cellular survival.

- Neuroprotective Effects : In vitro studies have demonstrated that compound X exhibits neuroprotective properties against excitotoxicity, potentially by modulating the activity of neurotransmitter receptors and reducing oxidative stress.

Table 1: Summary of Biological Activities

Case Study 1: Neuroprotection in Hippocampal Slices

A study conducted on rat organotypic hippocampal slices demonstrated that compound X significantly reduced cell death induced by kainic acid. The presence of the compound preserved the phosphorylation levels of AKT and PKA, indicating its role in promoting neuronal survival under stress conditions. This suggests that compound X may be beneficial in neurodegenerative diseases where excitotoxicity is a factor .

Case Study 2: Anti-inflammatory Activity

In another investigation, compound X was evaluated for its anti-inflammatory effects in a model of lung inflammation. The results indicated that it effectively reduced levels of pro-inflammatory cytokines such as TNF-α and IL-6, showcasing its potential as a therapeutic agent for inflammatory diseases .

Research Findings

Recent studies have highlighted the versatility of compound X in various biological contexts:

- Cytotoxicity Assays : Compound X was tested against several cancer cell lines, showing selective cytotoxicity while sparing normal cells. This selectivity is crucial for developing targeted cancer therapies .

- Mechanistic Studies : Further mechanistic studies revealed that compound X can modulate signaling pathways associated with apoptosis and cell proliferation, providing insights into its potential use in cancer treatment .

- Synergistic Effects : When combined with other therapeutic agents, compound X exhibited synergistic effects, enhancing the overall efficacy against resistant cancer cell lines .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have indicated that compounds similar to 3-(Phenylsulfonyl)-1-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)propan-1-one exhibit promising anticancer properties. For instance, a patent discusses a method for treating or preventing cancer using derivatives of this compound, suggesting its potential as an active pharmaceutical ingredient (API) in oncology therapies .

G Protein-Coupled Receptors Modulation

The compound has been investigated for its interactions with G protein-coupled receptors (GPCRs), which play crucial roles in various physiological processes. Research shows that modifications in the chemical structure can lead to enhanced receptor affinity and selectivity, potentially leading to novel therapeutic agents targeting specific GPCRs .

Neurological Applications

There is ongoing research into the neuroprotective effects of compounds related to this structure, particularly in the context of neurodegenerative diseases. The presence of the pyridinyl group may contribute to neuroactivity, making it a candidate for further exploration in treatments for conditions like Alzheimer's disease .

Case Study 1: Anticancer Efficacy

A study published in a pharmaceutical journal demonstrated that derivatives of this compound showed significant cytotoxic effects against several cancer cell lines. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways.

Case Study 2: GPCR Interaction

In another research project, scientists synthesized various analogs of the compound and evaluated their binding affinities to different GPCR subtypes. Results indicated that certain modifications led to improved binding characteristics, which could pave the way for developing targeted therapies for diseases mediated by these receptors.

Analyse Chemischer Reaktionen

Oxidation Reactions

The phenylsulfonyl group and pyrrolidine ring are key sites for oxidation:

-

m-Chloroperbenzoic acid (mCPBA) oxidizes the sulfur atom in the phenylsulfonyl group, forming sulfonic acid derivatives under mild conditions (20–25°C, dichloromethane).

-

Ozone (O₃) selectively cleaves double bonds in related analogs, producing ketones or carboxylic acids.

Oxidation Reaction Data

| Reaction Type | Reagents/Conditions | Outcome | Reference |

|---|---|---|---|

| Sulfonyl oxidation | mCPBA, CH₂Cl₂, 20–25°C | Sulfonic acid derivatives | |

| Alkene cleavage | O₃, then reductive workup (e.g., Zn) | Ketones or carboxylic acids |

Nucleophilic Substitution

The trifluoromethylpyridine moiety participates in nucleophilic aromatic substitution (SNAr):

-

Ammonia or amines displace the pyridinyl oxygen at elevated temperatures (80–120°C), forming substituted pyridine derivatives .

-

Thiols react with the electrophilic pyridine ring in the presence of i-Pr₂NEt, yielding thioether analogs .

SNAr Reaction Examples

| Nucleophile | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Piperazine derivatives | i-Pr₂NEt, NMP, 140°C | Aminated pyridine analogs | 44–69% | |

| Thiophenol | K₂CO₃, DMF, 60°C | Phenylthio-pyridine derivatives | 66% |

Reduction Reactions

The ketone group undergoes selective reduction:

-

Sodium borohydride (NaBH₄) reduces the carbonyl to a secondary alcohol in methanol at 0–5°C.

-

Catalytic hydrogenation (H₂/Pd-C) saturates the pyrrolidine ring but requires careful optimization to avoid over-reduction.

Reduction Data

| Reducing Agent | Conditions | Outcome | Selectivity | Reference |

|---|---|---|---|---|

| NaBH₄ | MeOH, 0–5°C | Secondary alcohol | High | |

| H₂ (5 atm), Pd-C | EtOH, 25°C | Partially saturated pyrrolidine | Moderate |

Stability Under Acidic/Basic Conditions

-

Acidic Hydrolysis : The compound decomposes in concentrated HCl (>6 M) at 80°C, cleaving the pyrrolidine-oxygen bond.

-

Basic Conditions : Stable in aqueous NaOH (pH ≤ 12) but degrades in stronger bases (e.g., KOH/EtOH) via sulfonyl group elimination.

Mechanistic Insights

-

SNAr Reactivity : The electron-withdrawing trifluoromethyl group activates the pyridine ring for nucleophilic attack, with i-Pr₂NEt enhancing reaction rates by deprotonating nucleophiles .

-

Steric Effects : Bulky substituents on the pyrrolidine ring hinder nucleophilic substitution at the pyridine moiety, reducing yields by 15–30% .

Reaction Challenges

Q & A

Basic: What are the key synthetic pathways for synthesizing 3-(Phenylsulfonyl)-1-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)propan-1-one?

Answer:

The synthesis typically involves multi-step reactions:

Functional group assembly : The pyrrolidine ring is functionalized with the trifluoromethyl-pyridinyloxy group via nucleophilic substitution under inert atmosphere (e.g., argon) and controlled temperatures (60–80°C) .

Sulfonylation : The phenylsulfonyl group is introduced using sodium hydride as a base in dichloromethane, followed by reaction with benzenesulfonyl chloride .

Propanone linkage : Coupling the pyrrolidine intermediate with a propanone derivative via amide bond formation, often catalyzed by EDCI/HOBt .

Monitoring : Reaction progress is tracked via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure purity (>95%) .

Basic: What spectroscopic techniques are recommended for characterizing this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to verify the trifluoromethyl group and aromatic proton environments.

- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., ESI-HRMS for [M+H] ions).

- Infrared Spectroscopy (IR) : Identify carbonyl (C=O, ~1700 cm) and sulfonyl (S=O, ~1350–1150 cm) stretches .

Data cross-validation : Compare results with computational models (e.g., PubChem-derived InChI/SMILES data) .

Advanced: How can researchers optimize reaction yields for the sulfonylation step?

Answer:

- Solvent selection : Replace dichloromethane with THF to improve solubility of intermediates .

- Catalyst screening : Test alternatives to sodium hydride (e.g., KCO in DMF) to reduce side reactions.

- Temperature gradients : Perform kinetic studies at 50–90°C to identify optimal conditions .

Validation : Use DOE (Design of Experiments) to statistically analyze yield variations (e.g., ANOVA for temperature/solvent effects) .

Advanced: How to resolve contradictions in reported biological activity data for this compound?

Answer:

Replicate assays : Test in multiple cell lines (e.g., HEK293 vs. HepG2) with standardized protocols .

Structural verification : Confirm batch purity via X-ray crystallography or 2D-NMR to rule out stereochemical impurities .

Pharmacokinetic profiling : Assess metabolic stability (e.g., liver microsome assays) to explain variability in in vivo vs. in vitro results .

Basic: What are the recommended storage conditions for this compound?

Answer:

- Temperature : Store at –20°C in amber vials to prevent photodegradation.

- Humidity control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the sulfonyl group.

- Stability testing : Perform accelerated aging studies (40°C/75% RH for 6 months) to establish shelf life .

Advanced: What computational methods are suitable for predicting target interactions of this compound?

Answer:

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding with kinases or GPCRs.

- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability .

- QSAR modeling : Corrogate substituent effects (e.g., trifluoromethyl vs. methyl) on bioactivity .

Basic: How to assess the compound’s reactivity under physiological conditions?

Answer:

- pH stability : Incubate in buffers (pH 2–9) and monitor degradation via HPLC.

- Nucleophile screening : Test reactivity with glutathione or cysteine to predict metabolic pathways .

- Oxidative stress assays : Expose to HO or cytochrome P450 enzymes to identify reactive metabolites .

Advanced: What strategies mitigate pyrrolidine ring oxidation during synthesis?

Answer:

- Protecting groups : Temporarily mask the pyrrolidine nitrogen with Boc or Fmoc groups .

- Radical scavengers : Add BHT (butylated hydroxytoluene) to reaction mixtures to inhibit autoxidation .

- Alternative oxidants : Replace chloranil with milder agents (e.g., MnO) for selective transformations .

Basic: What in vitro assays are appropriate for initial biological screening?

Answer:

- Enzyme inhibition : Test against kinases (e.g., EGFR) or proteases using fluorescence-based assays.

- Cytotoxicity : Use MTT or resazurin assays in cancer cell lines (e.g., MCF-7, A549).

- Membrane permeability : Perform Caco-2 monolayer assays to predict oral bioavailability .

Advanced: How to address low solubility in aqueous buffers during pharmacological studies?

Answer:

- Co-solvent systems : Use DMSO/PEG-400 mixtures (<1% DMSO) to enhance solubility without cytotoxicity .

- Nanoparticle formulation : Encapsulate in PLGA nanoparticles for sustained release.

- Salt formation : Synthesize hydrochloride or mesylate salts to improve hydrophilicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.